(Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 364.445 g/mol. The compound is characterized by a unique structure that includes a benzofuran core, which is known for its diverse biological activities.
This compound can be sourced from various chemical suppliers, including BenchChem and PubChem, which provide detailed information about its properties and applications. It falls under the category of heterocyclic compounds, specifically those containing benzofuran and piperidine moieties, which are often studied for their pharmacological properties.
The synthesis of (Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one typically involves several key steps:
These reactions may require specific conditions such as temperature control, solvent selection, and catalyst use to optimize yield and purity.
The molecular structure of (Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one can be represented using various notations:
InChI=1S/C22H24N2O3/c1-14-9-15(2)12-24(11-14)13-18-19(25)4-3-17-21(26)20(27-22(17)18)10-16-5-7-23-8-6-16/h3-8,10,14-15,25H,9,11-13H2,1-2H3/b20-10
This notation provides a standardized way to describe the molecular structure.
The compound features:
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to explore its derivatives with potentially enhanced properties.
The mechanism of action for (Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is not fully elucidated but is believed to involve interactions with specific biological targets:
Further studies are required to clarify its precise mechanisms and potential therapeutic applications.
The compound exhibits several notable physical properties:
Key chemical properties include:
Data from chemical databases indicate that this compound has a purity level commonly around 95%, which is crucial for research applications.
(Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one has potential applications in:
The exploration of this compound could lead to significant advancements in medicinal chemistry and pharmacology.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0